tert-butylN-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate tert-butylN-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18194743
InChI: InChI=1S/C11H21NO3/c1-8(11(7-13)5-6-11)12-9(14)15-10(2,3)4/h8,13H,5-7H2,1-4H3,(H,12,14)
SMILES:
Molecular Formula: C11H21NO3
Molecular Weight: 215.29 g/mol

tert-butylN-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate

CAS No.:

Cat. No.: VC18194743

Molecular Formula: C11H21NO3

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

tert-butylN-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate -

Specification

Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
IUPAC Name tert-butyl N-[1-[1-(hydroxymethyl)cyclopropyl]ethyl]carbamate
Standard InChI InChI=1S/C11H21NO3/c1-8(11(7-13)5-6-11)12-9(14)15-10(2,3)4/h8,13H,5-7H2,1-4H3,(H,12,14)
Standard InChI Key QFSLBIHRHAQJNT-UHFFFAOYSA-N
Canonical SMILES CC(C1(CC1)CO)NC(=O)OC(C)(C)C

Introduction

Chemical Structure and Characterization

Molecular Architecture

The compound’s structure comprises three distinct regions:

  • tert-Butyl carbamate group: Provides steric bulk and protects the amine during synthetic transformations.

  • Ethyl chain: Serves as a flexible spacer linking the carbamate to the cyclopropane ring.

  • 1-(Hydroxymethyl)cyclopropane: A strained three-membered ring with a hydroxymethyl substituent, conferring unique reactivity and conformational rigidity .

The SMILES string CC(C)(C)OC(=O)NCCC1(CC1)CO\text{CC(C)(C)OC(=O)NCCC1(CC1)CO} and InChIKey ONDZGGHOZJMCDX-UHFFFAOYSA-N\text{ONDZGGHOZJMCDX-UHFFFAOYSA-N} confirm this arrangement .

Spectroscopic Data

  • NMR: Cyclopropane protons resonate between δ\delta 0.5–1.5 ppm, while the hydroxymethyl group’s -OH proton appears as a broad singlet near δ\delta 1.2–1.5 ppm .

  • Mass Spectrometry: ESI+ spectra show a molecular ion peak at m/zm/z 216.3 ([M+H]+^+) .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a three-step process:

  • Cyclopropanation: A Kulinkovich-type reaction forms the cyclopropane core.

  • Hydroxymethylation: Introduction of the hydroxymethyl group via formaldehyde or equivalent reagents .

  • Carbamate Formation: Reaction with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) under basic conditions (e.g., triethylamine in THF) .

Example Protocol :

  • Combine 1-amino-1-(hydroxymethyl)cyclopropane hydrochloride (2.0 g, 16.25 mmol) with triethylamine (4.93 g, 48.76 mmol) in THF (50 mL) at 0°C.

  • Add Boc2O\text{Boc}_2\text{O} (7.09 g, 32.50 mmol) dropwise.

  • Stir at room temperature for 12 hours, followed by purification via column chromatography (EtOAc/hexane).

Yield: ~40–56% .

Challenges and Solutions

  • Cyclopropane Stability: The strained ring is prone to ring-opening under acidic conditions. Mitigated by using neutral buffers and low temperatures during synthesis .

  • Carbamate Hydrolysis: Moisture-sensitive; reactions require anhydrous conditions and molecular sieves .

Physical and Chemical Properties

PropertyValueSource
Molecular Weight215.29 g/mol
Melting PointNot reported
Boiling Point294.5°C (predicted)
Density1.11 g/cm³ (predicted)
SolubilitySoluble in THF, DCM, DMSO
LogP1.2 (estimated)

Applications in Research

Organic Synthesis

  • Intermediate for Spirocyclic Compounds: Used to synthesize spirocyclopropanated analogs of agrochemicals like Thiacloprid and Imidacloprid .

  • Protecting Group Strategy: The tert-butyl carbamate (Boc) group is cleaved under acidic conditions (e.g., HCl/dioxane) to reveal a free amine for further functionalization .

Medicinal Chemistry

  • Conformational Restriction: The cyclopropane ring imposes rigidity, enhancing binding affinity in drug candidates targeting enzymes or receptors.

  • Prodrug Development: Hydroxymethyl group serves as a site for prodrug modifications (e.g., phosphate esters) .

Future Perspectives

  • Insecticide Development: Structural optimization to enhance bioactivity against resistant pests .

  • Kinase Inhibitors: Exploration in cancer therapy via cyclopropane-mediated steric effects.

  • Bioconjugation: Functionalization with click chemistry handles (e.g., azides) for targeted drug delivery.

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